6,7-Dimethoxyquinolin-2-amine
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities. rsc.orgnih.govnih.gov Historically, the importance of the quinoline nucleus was cemented by the discovery of quinine (B1679958), an alkaloid isolated from the bark of the Cinchona tree in 1820, which became a crucial treatment for malaria. nih.govrsc.org This initial discovery paved the way for the development of a multitude of quinoline-based drugs.
The versatility of the quinoline ring system allows for the creation of a large number of structurally diverse derivatives, which has facilitated the exploration of its wide-ranging biological and biochemical activities. nih.gov Compounds containing the quinoline core have demonstrated a remarkable array of therapeutic properties, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. rsc.orgnih.govbiointerfaceresearch.com Its established role in successful drugs has solidified its status as a "privileged structure" in drug design, indicating its ability to bind to multiple biological targets. bohrium.comtandfonline.commdpi.com
The synthetic accessibility of quinoline and its derivatives further enhances its significance. nih.gov A variety of synthetic methods, both classical and modern, allow chemists to readily modify the quinoline core, introducing different functional groups to fine-tune its pharmacological properties. nih.gov This adaptability is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of potential drug candidates.
Overview of Functionalized Quinoline Motifs in Drug Discovery
Functionalized quinoline motifs are integral to many approved drugs and investigational candidates. For example, the 4-aminoquinoline (B48711) subclass, which includes the well-known antimalarial drug chloroquine (B1663885), highlights the impact of a specific functionalization pattern. rsc.org Similarly, fluoroquinolones, characterized by a fluorine atom and other substituents, are a major class of antibacterial agents. rsc.org
Research has shown that specific substitutions can lead to a wide range of pharmacological effects:
Anticancer Activity: Many quinoline derivatives have been developed as anticancer agents that can induce apoptosis, inhibit angiogenesis, and disrupt cell migration. rsc.orgnih.gov The substitution pattern on the quinoline ring is critical for their mechanism of action, which can include the inhibition of tyrosine kinases, proteasomes, and DNA repair processes. nih.gov
Antimalarial Activity: The history of quinoline in medicine is deeply rooted in antimalarial drugs. bohrium.com The development of compounds like mefloquine (B1676156) and primaquine (B1584692), alongside chloroquine, showcases how modifications to the quinoline scaffold can combat parasitic resistance. rsc.orgbohrium.com
Antimicrobial and Antiviral Activity: Functionalized quinolines have been investigated for their efficacy against various pathogens. rsc.orgnih.gov The development of new derivatives is driven by the need to overcome drug resistance in bacteria and the emergence of new viral threats. rsc.org
Other Therapeutic Areas: The application of functionalized quinolines extends to anti-inflammatory, anticonvulsant, and cardiovascular activities, demonstrating the broad therapeutic potential of this scaffold. nih.govbiointerfaceresearch.com
The ability to create hybrid molecules, combining the quinoline motif with other pharmacologically active moieties, has also opened new avenues for developing drugs with dual modes of action or improved therapeutic profiles. nih.gov
Research Context of 6,7-Dimethoxyquinolin-2-amine within Quinoline Chemistry
Within the vast landscape of quinoline chemistry, specific derivatives are investigated for their unique properties and potential applications. This compound is one such compound, characterized by an amino group at the 2-position and two methoxy (B1213986) groups at the 6- and 7-positions of the quinoline ring. The presence and position of these functional groups define its chemical reactivity and biological interactions.
The dimethoxy substitution at the 6- and 7-positions is a feature found in other biologically active quinolines. For instance, the 6,7-dimethoxyquinoline (B1600373) scaffold is a key intermediate in the synthesis of several antineoplastic agents, including cabozantinib (B823) and tivozanib, which are tyrosine kinase inhibitors. smolecule.com This suggests that this substitution pattern may contribute to interactions with specific biological targets. Research on related 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has shown that the methoxy groups can form hydrogen bonds with amino acid residues in the binding pockets of enzymes like topoisomerase I. nih.gov
The 2-aminoquinoline (B145021) substructure is also a subject of significant research interest. researchgate.net Derivatives of 2-aminoquinoline have been explored for various therapeutic purposes, including the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. nih.govacs.org The amino group at the 2-position can undergo various chemical reactions, such as nucleophilic substitution and condensation, allowing for further functionalization and the creation of diverse chemical libraries for screening.
Therefore, this compound exists at the intersection of two important areas of quinoline research. Its derivatives are being explored for their potential as anticancer agents and neuropharmacological drugs. The compound itself serves as a valuable chemical probe in biological studies to investigate receptor interactions and as an intermediate in organic synthesis for producing more complex molecules.
Historical Perspectives on 2-Aminoquinoline Research
The study of quinoline derivatives has a rich history dating back to the 19th century. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. Shortly after, in 1842, Charles Gerhardt obtained a similar compound from the distillation of quinine, an alkaloid from the Cinchona tree. This early work laid the groundwork for nearly two centuries of research into this important class of heterocyclic compounds.
The development of synthetic aminoquinolines gained significant momentum in the 20th century, largely driven by the search for new antimalarial drugs. The first synthesized aminoquinoline, chloroquine, was developed in 1934 based on the structure of quinine. nih.gov This was followed by the synthesis of hydroxychloroquine (B89500) in 1946, and a range of other 4- and 8-aminoquinolines like primaquine and mefloquine. nih.gov These efforts were aimed at overcoming drug resistance and reducing side effects. nih.gov
While much of the early focus was on 4- and 8-aminoquinolines for their antimalarial properties, research into 2-aminoquinolines has also evolved. Initially, the synthesis of 2-aminoquinolines was a fundamental aspect of exploring the chemical space of quinoline derivatives. Over time, specific biological activities associated with the 2-aminoquinoline scaffold began to emerge. More recently, research has focused on the diverse therapeutic potential of 2-aminoquinoline derivatives, moving beyond their historical context. researchgate.net Modern synthetic methods, including metal-catalyzed reactions and organocatalysis, have greatly expanded the ability to create novel 2-aminoquinoline compounds with a wide range of functionalities. researchgate.net This has led to the investigation of 2-aminoquinolines for applications in areas such as neurodegenerative diseases and as potential anticancer agents. nih.govijresm.com
Table 1: Key Quinoline-Based Drugs and Their Applications This table is scrollable horizontally.
| Drug Name | Quinoline Class | Primary Application |
|---|---|---|
| Quinine | Amino alcohol | Antimalarial rsc.org |
| Chloroquine | 4-Aminoquinoline | Antimalarial rsc.org |
| Mefloquine | Amino alcohol | Antimalarial rsc.org |
| Primaquine | 8-Aminoquinoline | Antimalarial rsc.org |
| Ciprofloxacin | Fluoroquinolone | Antibacterial rsc.org |
| Topotecan | Camptothecin analogue | Anticancer rsc.org |
| Bedaquiline | Diarylquinoline | Antitubercular rsc.org |
| Cabozantinib | Substituted quinoline | Anticancer (Tyrosine Kinase Inhibitor) researchgate.net |
| Lenvatinib | Substituted quinoline | Anticancer (VEGFR-2 Inhibitor) researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxyquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHIZHJVEUNKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,7 Dimethoxyquinolin 2 Amine and Its Derivatives
Classical Quinoline (B57606) Synthesis Approaches Applicable to 6,7-Dimethoxyquinolin-2-amine
Traditional methods for quinoline synthesis, established in the late 19th and early 20th centuries, remain relevant for their robustness and scalability. The application of these methods to the synthesis of this compound often requires the preparation of appropriately substituted precursors.
Friedländer Synthesis Variations
The Friedländer synthesis is a versatile and widely used method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgnih.gov For the synthesis of this compound, this approach would necessitate the use of either 2-amino-4,5-dimethoxybenzaldehyde (B1599635) or 2'-amino-4',5'-dimethoxyacetophenone as the key starting material.
The synthesis of these precursors is a critical first step. For instance, 2'-amino-4',5'-dimethoxyacetophenone is a known compound and can be prepared from commercially available starting materials. biosynth.comsigmaaldrich.com One potential route to the required 2-amino-4,5-dimethoxyaryl carbonyl compounds involves the nitration of a dimethoxybenzene derivative, followed by reduction of the nitro group to an amine. For example, 2-amino-4,5-dimethoxybenzoic acid can be synthesized from methyl-4,5-dimethoxy-2-nitrobenzoate through hydrolysis and subsequent hydrogenation. chemicalbook.com
Once the precursor is obtained, the Friedländer reaction can proceed. A general representation of this approach is the reaction of 2'-amino-4',5'-dimethoxyacetophenone with a reagent that can provide the C2-N1 fragment of the quinoline ring, such as a cyanamide (B42294) or a related species, under acidic or basic conditions. A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of an active methylene (B1212753) compound, which can circumvent the need to isolate the sometimes unstable 2-aminobenzaldehyde (B1207257) derivatives. nih.gov
Table 1: Examples of Friedländer Synthesis Precursors and Conditions
| 2-Aminoaryl Carbonyl Precursor | Reagent with α-Methylene Group | Catalyst/Conditions | Product Type |
| 2-Amino-4,5-dimethoxybenzaldehyde | Acetonitrile (B52724) | Base (e.g., NaOH) | 2-Amino-6,7-dimethoxyquinoline |
| 2'-Amino-4',5'-dimethoxyacetophenone | Ethyl cyanoacetate | Base (e.g., Piperidine) | Substituted 2-amino-6,7-dimethoxyquinoline |
| 2-Nitro-4,5-dimethoxybenzaldehyde | Ketone | Fe/AcOH (in situ reduction) | Substituted 6,7-dimethoxyquinoline (B1600373) |
Skraup Synthesis Approaches
The Skraup synthesis is another classical method for quinoline formation, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net A direct application of the Skraup synthesis to 3,4-dimethoxyaniline (B48930) would yield 6,7-dimethoxyquinoline, but not the desired 2-amino derivative.
To adapt the Skraup synthesis for the preparation of 2-aminoquinolines, modifications are necessary. One conceptual approach would involve the use of a substituted aniline that already contains a precursor to the 2-amino group, or a variation of the reaction conditions that promotes amination at the 2-position. However, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction can be incompatible with many functional groups, limiting its utility for the direct synthesis of highly functionalized quinolines like this compound. Therefore, this method is generally less favored for the direct synthesis of such compounds.
Modern Synthetic Strategies for 2-Aminoquinoline (B145021) Scaffolds
Contemporary organic synthesis has introduced a variety of more sophisticated and often milder methods for the construction of the 2-aminoquinoline core, many of which rely on transition metal catalysis.
Transition Metal-Catalyzed Reaction Routes
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2-aminoquinolines. iaea.org These methods often offer high efficiency, selectivity, and functional group tolerance. Common strategies include the coupling of a 2-haloaniline with an alkyne followed by cyclization, or the direct C-H amination of a pre-formed quinoline ring.
For the synthesis of this compound, a plausible route would involve the palladium-catalyzed coupling of a 2-halo-3,4-dimethoxyaniline derivative with a suitable aminating agent. Alternatively, a 2-chloro-6,7-dimethoxyquinoline (B1353144) could be subjected to amination via a Buchwald-Hartwig or Ullmann-type coupling reaction. These reactions typically employ palladium or copper catalysts with appropriate ligands and bases. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions.
Table 2: Overview of Transition Metal-Catalyzed Approaches to 2-Aminoquinolines
| Starting Material | Coupling Partner/Reagent | Catalyst System | Reaction Type |
| 2-Iodo-3,4-dimethoxyaniline | Terminal Alkyne/Amine source | Pd catalyst, Ligand, Base | Annulation |
| 2-Chloro-6,7-dimethoxyquinoline | Amine (e.g., NH3, Benzophenone imine) | Pd or Cu catalyst, Ligand, Base | Cross-coupling Amination |
| 3,4-Dimethoxyaniline | α,β-Unsaturated aldehyde/ketone | Ru or Rh catalyst | Oxidative Annulation |
Gold-Catalyzed Annulation Methods
Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov Gold catalysts, typically in the +1 or +3 oxidation state, are highly effective in activating alkynes towards nucleophilic attack. A common strategy for the synthesis of 2-aminoquinolines involves the intermolecular [4+2] annulation of 2-ethynylanilines with ynamides. nih.gov
To apply this to the target molecule, a 2-ethynyl-4,5-dimethoxyaniline would be required as the starting material. The reaction of this substrate with an ynamide in the presence of a gold catalyst would be expected to yield the corresponding 2-amino-6,7-dimethoxyquinoline derivative. The regioselectivity of this reaction is generally high, providing a direct route to the desired isomer.
Selenium-Catalyzed Cyclization Processes
More recently, selenium-catalyzed reactions have been developed for the synthesis of 2-aminoquinolines. researchgate.netresearchgate.net One such method involves the selenium-catalyzed cyclization of 2-vinylanilines with isonitriles. researchgate.net This approach offers a metal-free alternative for the construction of the 2-aminoquinoline scaffold.
For the synthesis of this compound using this methodology, a 2-vinyl-4,5-dimethoxyaniline would be the key precursor. The reaction of this substrate with an isonitrile in the presence of a selenium catalyst, often elemental selenium, under an air atmosphere can afford the desired 2-aminoquinoline derivative in good to excellent yields. This reaction is notable for its operational simplicity and the use of a low-toxicity catalyst.
Table 3: Summary of Modern Synthetic Strategies
| Method | Key Precursor | Reagent | Catalyst | Key Features |
| Transition Metal-Catalysis | 2-Halo- or 2-alkynyl-dimethoxyaniline | Amine source or alkyne | Pd, Cu, Ru, Rh | High efficiency and functional group tolerance |
| Gold-Catalyzed Annulation | 2-Ethynyl-4,5-dimethoxyaniline | Ynamide | Au(I) or Au(III) complex | Mild reaction conditions, high regioselectivity |
| Selenium-Catalyzed Cyclization | 2-Vinyl-4,5-dimethoxyaniline | Isonitrile | Elemental Selenium | Metal-free, operationally simple |
Dehydrogenative Condensation and Coupling Reactions
Dehydrogenative condensation and coupling reactions represent an atom-economical and environmentally benign approach for the synthesis of quinoline scaffolds. These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the removal of hydrogen, often catalyzed by transition metals.
Recent advancements have highlighted the use of various catalysts for these transformations. For instance, nickel(II) catalysts have been employed for the synthesis of polysubstituted quinolines from readily available starting materials. acs.orgacs.org Similarly, ruthenium pincer complexes have proven effective in the acceptorless dehydrogenative coupling (ADC) of alcohols for quinoline synthesis. rsc.org This strategy is advantageous as it produces only hydrogen and water as byproducts. rsc.org Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones also provides a convenient route to a variety of substituted quinolines. acs.org Furthermore, manganese pincer complexes have been utilized in the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-vicinal diols to form quinoxaline (B1680401) derivatives, a related class of N-heterocycles. drugmoneyart.com
The general mechanism of these reactions often involves the oxidation of an alcohol to an aldehyde or ketone, followed by condensation with an amine and subsequent cyclization and aromatization to form the quinoline ring. The use of diols and anilines in acceptorless dehydrogenative condensation, employing heterogeneous catalysts like Pt/Al2O3 and ZnO, has also been explored for the synthesis of indoles and quinolines. nih.gov These methods offer a sustainable pathway to N-heterocycles from simple and abundant precursors. rsc.orgresearchgate.net
One-Pot Synthetic Protocols
One-pot synthetic protocols are highly valued in organic synthesis for their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of functionalized quinoline derivatives. These often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to construct the target molecule in a sequential manner.
One such approach involves the copper-catalyzed reaction between isocyanides, aniline, and acetylene (B1199291) dicarboxylate to afford substituted quinoline derivatives in good yields under mild, room temperature conditions. lookchem.com Another strategy utilizes a metal-free, oxonium ion-driven carboamination of alkynes, combining an alcohol, an o-azido aldehyde, and an alkyne with a Lewis acid to form C-C and C-N bonds efficiently. iitb.ac.in This method provides rapid access to a variety of quinoline derivatives. iitb.ac.in
Furthermore, facile and efficient methods for synthesizing quinoline-fused fluorescent dihydro/spiro-quinazolinones have been developed using p-toluene sulfonic acid as a promoter. acs.orgnih.gov These reactions demonstrate the simultaneous formation of both the quinoline and quinazolinone rings in a single step. acs.orgnih.gov The development of such protocols is crucial for the rapid generation of molecular diversity for biological screening and drug discovery programs. nih.gov
Targeted Synthesis of Functionalized 6,7-Dimethoxyquinoline Derivatives
Synthesis of 4-Chloro-6,7-dimethoxyquinoline (B44214) as a Key Intermediate
4-Chloro-6,7-dimethoxyquinoline serves as a crucial intermediate in the synthesis of numerous biologically active molecules. google.com Its preparation is a key step that enables further functionalization at the 4-position of the quinoline ring.
A common synthetic route starts from 3,4-dimethoxyaniline. This starting material undergoes a series of reactions including nitration and reduction to form an aniline compound. This is followed by cyclization with ethyl chloroformate under sodium methoxide (B1231860) conditions to produce the 4-hydroxyquinoline (B1666331) compound. The final step involves chlorination using a reagent like phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinoline. google.com
An alternative patented method involves a four-step process starting from 3,4-dimethoxy acetophenone. The sequence includes nitration, condensation with N,N-dimethylformamide dimethyl acetal, reduction and cyclization, and finally, chlorination to obtain the target intermediate. google.com This route is noted for its use of readily available raw materials and suitability for larger-scale preparation. google.com
| Starting Material | Key Reagents | Intermediate | Final Product | Yield | Reference |
| 4-hydroxy-6,7-dimethoxyquinoline | Phosphorus oxychloride (POCl₃), Diethylene glycol dimethyl ether | N/A | 4-chloro-6,7-dimethoxyquinoline | 79.2% | google.com |
| 3,4-dimethoxyaniline | Nitration reagents, Iron powder, Ethyl chloroformate, POCl₃ | 4-hydroxy-6,7-dimethoxyquinoline | 4-chloro-6,7-dimethoxyquinoline | Not specified | google.com |
Synthetic Routes to 2,4-Diamino-6,7-dimethoxyquinoline Analogues
The synthesis of 2,4-diamino-6,7-dimethoxyquinoline analogues has been explored in the context of developing inhibitors for biological targets like the histone methyltransferase G9a. The regioselective synthesis of these compounds can be challenging.
One reported approach draws inspiration from the synthesis of prazosin (B1663645) analogues. While specific details for the 6,7-dimethoxyquinoline series are limited in the provided context, the synthesis of related 2,4-diaminoquinazolines often involves a multi-step sequence. This can include the formation of a 2,4-dihydroxyquinazoline intermediate from an appropriately substituted anthranilic acid, followed by chlorination to a 2,4-dichloroquinazoline. Subsequent treatment with ammonia (B1221849) or an amine can then introduce the amino groups at the 2- and 4-positions. The synthesis of the quinoline analogues is noted to be challenging, with few examples in the literature. acs.org
Preparation of 6,7-Dimethoxy-4-anilinoquinoline Derivatives
6,7-Dimethoxy-4-anilinoquinoline derivatives are a significant class of compounds, with many exhibiting potent biological activities. Their synthesis predominantly involves the nucleophilic aromatic substitution of the key intermediate, 4-chloro-6,7-dimethoxyquinoline, with various substituted anilines.
The general procedure consists of reacting 4-chloro-6,7-dimethoxyquinoline with a substituted aniline in a suitable solvent, such as isopropanol, under reflux conditions. nih.gov This reaction typically proceeds over several hours to afford the desired N-aryl-6,7-dimethoxyquinolin-4-amine. The aniline component itself is often synthesized through a multi-step process, for example, by condensing a substituted benzoic acid with 4-nitrobenzene-1,2-diamine, followed by reduction of the nitro group to an amine. nih.gov
| Aniline Derivative | Reaction Conditions | Product | Yield | Reference |
| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)amine | Isopropanol, reflux, 5 h | N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 58% | nih.gov |
| N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)amine | Isopropanol, reflux, 5 h | N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 64% | nih.gov |
| N-(2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl)amine | Isopropanol, reflux, 5 h | N-(2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 60% | nih.gov |
| N-(2-(2-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)amine | Isopropanol, reflux, 5 h | 6,7-Dimethoxy-N-(2-(2-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | 74% | nih.gov |
Synthesis of 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Derivatives
The synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives has been pursued for their potential as anticancer agents. The synthetic strategies typically build the quinoline core and then introduce the desired alkoxy and aryl substituents.
One synthetic route commences with a 2-aminoacetophenone (B1585202) derivative, which is first reacted with a benzoyl chloride to form a benzoyl derivative. This intermediate then undergoes further transformations to construct the quinoline ring system. While the specific cyclization conditions to form the 6,7-dimethoxyquinoline core from this intermediate are not detailed in the provided search results, this approach allows for the introduction of various aryl groups at the 2-position. Subsequent modification at the 4-position would be required to introduce the alkoxy group, likely via a 4-chloro or 4-hydroxy intermediate.
Another approach involves the Skraup quinoline synthesis, reacting a substituted aniline with glycerol to form the quinoline core. For example, 5,6,7-trimethoxyquinoline can be synthesized and then chlorinated. The resulting chloroquinoline can then undergo a Suzuki coupling reaction with a phenylboronic acid to introduce the aryl group. While this example is for a trimethoxyquinoline, similar principles could be applied to the 6,7-dimethoxy series.
Strategies for Modifying the 2-Amino Group
The 2-amino group of the this compound scaffold is a key site for synthetic modification, allowing for the generation of a diverse range of derivatives. The nucleophilic nature of this primary amine enables a variety of chemical transformations, including acylation, sulfonylation, and alkylation, which are fundamental in medicinal chemistry for modulating the physicochemical and pharmacological properties of the parent molecule.
Acylation: The reaction of the 2-amino group with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding N-(6,7-dimethoxyquinolin-2-yl)amides. This transformation is crucial for introducing a variety of substituents. For instance, chemoselective acylation has been demonstrated on related amino-quinolinol scaffolds, where reaction conditions can be tuned to favor N-acylation over O-acylation. researchgate.net In the case of 2-amino-8-quinolinol, using an anionic nucleophile generated with a strong base like sodium hydride, followed by reaction with a less reactive acyl imidazolide, selectively produces the C2-amide. researchgate.net This strategy highlights the potential for controlled modification of the 2-amino group even in the presence of other reactive functional groups.
Sulfonylation: Similar to acylation, the 2-amino group can be readily sulfonylated using sulfonyl chlorides in the presence of a base to afford sulfonamide derivatives. This modification is often employed to introduce aryl or alkylsulfonyl groups, which can act as hydrogen bond donors and acceptors, thereby influencing molecular interactions with biological targets. The general reactivity of 2-aminoquinolines suggests that this reaction would proceed efficiently for the 6,7-dimethoxy analogue. researchgate.net
Alkylation: N-alkylation of the 2-amino group introduces alkyl substituents and can convert the primary amine into a secondary or tertiary amine. Reductive alkylation, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method that leaves the charge of the amino group unaltered. nih.gov Another approach is the direct reaction with alkyl halides, although this can sometimes lead to over-alkylation. A one-pot synthetic strategy has been demonstrated for the synthesis of 2-alkylaminoquinolines through a sequential dehydrogenative annulation followed by an N-alkylation reaction, showcasing an efficient route to such derivatives. acs.org
The table below summarizes various strategies for the modification of the 2-amino group on quinoline scaffolds, which are applicable to this compound.
| Modification Strategy | Reagents and Conditions | Product Type | Reference |
| Acylation | Carboxylic acids, EDCI, DMAP | C8-esters of 2-amino-8-quinolinol | researchgate.net |
| Acylation | Acyl imidazolide, NaH | C2-amides of 2-amino-8-quinolinol | researchgate.net |
| N-Alkylation | (2-methyl)allyl bromide, K2CO3 | N-alkylated 4-quinolones | researchgate.net |
| Reductive Alkylation | Carbonyl compound, hydride-donating reducing agent | Secondary or tertiary amines | nih.gov |
| Sequential Annulation/N-Alkylation | Manganese pincer complex, followed by alkylating agent | 2-Alkylaminoquinolines | acs.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is an area of growing importance aimed at reducing the environmental impact of chemical processes. These principles focus on the use of sustainable starting materials, atom-economic reactions, and environmentally benign catalysts and solvents.
Several modern synthetic methods for constructing the 2-aminoquinoline core align with the tenets of green chemistry. These approaches often feature catalytic systems based on earth-abundant metals and aim to minimize waste through high atom economy.
Catalytic Dehydrogenative Coupling: A sustainable synthesis of 2-aminoquinolines has been developed using well-defined, inexpensive, and easy-to-prepare singlet diradical Ni(II)-catalysts. acs.org This method involves a biomimetic dehydrogenative condensation/coupling reaction that produces the desired products in moderate to good yields from readily available starting materials under relatively mild conditions (<100 °C). acs.org Similarly, a phosphine-free manganese pincer complex has been shown to catalyze the dehydrogenative coupling of 2-aminobenzyl alcohol and nitrile to form 2-aminoquinolines. acs.org This acceptorless dehydrogenative annulation is highly atom-economical as it avoids the use of stoichiometric oxidants, generating hydrogen gas as the only byproduct.
One-Pot Syntheses: One-pot procedures are inherently greener as they reduce the number of work-up and purification steps, thereby minimizing solvent and energy consumption. A one-pot synthesis of 2-aminoquinoline derivatives from acetonitrile has been reported. rsc.org This method utilizes α-diaminoboryl carbanions to convert 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, which then undergo a reductive cyclization in the same reaction vessel to yield the final products. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation is another green chemistry tool that can significantly reduce reaction times and energy consumption. While not specifically detailed for this compound, microwave-assisted organic synthesis has been successfully applied to the rapid preparation of other quinoline derivatives, such as 2-vinylquinolines from 2-methylquinolines and aldehydes. nih.gov This suggests the potential for developing microwave-assisted protocols for the synthesis of 2-aminoquinolines.
The following table highlights some green synthetic approaches for the 2-aminoquinoline scaffold.
| Green Chemistry Approach | Catalyst/Reagents | Key Principles | Product Scope | Reference |
| Dehydrogenative Coupling | Singlet diradical Ni(II)-catalysts | Earth-abundant metal catalyst, atom economy | Polysubstituted 2-aminoquinolines | acs.org |
| Dehydrogenative Annulation | Phosphine-free Manganese pincer complex | Earth-abundant metal catalyst, acceptorless, atom economy | 2-Aminoquinolines | acs.org |
| One-Pot Synthesis | α-Diaminoboryl carbanions, reductive cyclization | Reduced work-up, solvent and energy saving | 2-Aminoquinoline derivatives | rsc.org |
Biological Activity Profiling of 6,7 Dimethoxyquinolin 2 Amine Analogues
Broad Spectrum Biological Activities Associated with the Quinoline (B57606) Core
The quinoline scaffold, a fused bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry due to its versatile and wide-ranging pharmacological activities. wisdomlib.orgbiointerfaceresearch.comrsc.org Derivatives of quinoline have demonstrated a remarkable breadth of biological effects, positioning them as privileged structures in drug discovery. nih.govbenthamscience.com The inherent chemical properties of the quinoline nucleus allow for substitutions at various positions, leading to a diverse array of compounds with distinct therapeutic potentials. biointerfaceresearch.com
Extensive research has unveiled that compounds incorporating the quinoline core exhibit significant efficacy across multiple therapeutic areas. wisdomlib.orgrsc.org These activities include, but are not limited to, anticancer, antimicrobial, antimalarial, anti-inflammatory, anticonvulsant, and cardiovascular effects. wisdomlib.orgnih.govbenthamscience.com The presence of the quinoline moiety in both natural products, such as the alkaloid quinine (B1679958), and synthetic drugs underscores its therapeutic importance. biointerfaceresearch.comrsc.org The ability of the quinoline ring system to interact with various biological targets is a key factor driving its broad-spectrum activity. wisdomlib.org For instance, different quinoline derivatives have been shown to exert their effects through mechanisms like enzyme inhibition and disruption of cellular signaling pathways. nih.gov This wide range of biological activities has cemented the quinoline scaffold as a critical pharmacophore in the development of novel therapeutic agents. wisdomlib.orgbiointerfaceresearch.com
Investigating Specific Pharmacological Activities of 6,7-Dimethoxyquinolin-2-amine Derivatives
Derivatives of this compound have emerged as a significant area of focus in oncology research due to their potent and diverse anticancer activities. nih.govglobalresearchonline.net The strategic placement of the dimethoxy groups at the 6 and 7 positions of the quinoline ring, combined with various substitutions at the 2-amino position and other sites, has led to the development of compounds with promising antitumor profiles. nih.govnih.gov These analogues have been investigated for their ability to interfere with multiple cellular processes that are critical for cancer cell proliferation, survival, and metastasis. globalresearchonline.netnih.gov
A prominent mechanism through which 6,7-dimethoxyquinoline (B1600373) derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell signaling. nih.govnih.gov
c-Met: The c-Met proto-oncogene encodes for the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase that plays a pivotal role in tumorigenesis and metastasis when dysregulated. nih.gov Several series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met. nih.gov For instance, a series of compounds possessing a benzimidazole (B57391) moiety exhibited significant inhibitory activity against c-Met, with some derivatives showing IC50 values in the low nanomolar range. nih.gov Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of the c-Met kinase, thereby blocking its downstream signaling pathways. nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is another key RTK implicated in the development and progression of various cancers. nih.govmdpi.com Aberrant EGFR signaling can lead to uncontrolled cell proliferation and survival. nih.gov Research has focused on developing dual inhibitors that can target both EGFR and other RTKs like c-Met, as this can be a strategy to overcome drug resistance. nih.gov Derivatives of 4-(2-fluorophenoxy)-7-methoxyquinazoline have been designed and evaluated as dual EGFR/c-Met inhibitors for non-small cell lung cancer (NSCLC). nih.gov
IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation by its ligands IGF-1 or IGF-2, promotes cell growth, survival, and migration in both normal and cancerous cells. medchemexpress.com The IGF-1R signaling pathway is a key contributor to tumorigenesis, and its inhibition is a valid therapeutic strategy. mdpi.com Dual inhibition of EGFR and IGF-1R signaling has been shown to lead to enhanced antitumor efficacy, highlighting the potential of developing quinoline-based compounds that can target both of these critical pathways. mdpi.com
Topoisomerase I (TOP1) is a vital nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. nih.govmdpi.com The inhibition of TOP1 leads to the accumulation of these breaks, ultimately triggering apoptosis in cancer cells. mdpi.com This makes TOP1 an attractive target for cancer chemotherapy. nih.govmdpi.com
Two novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been designed and synthesized as potential TOP1 inhibitors. nih.gov These compounds were developed based on the structural features required for the stabilization of the TOP1-DNA cleavage complex. nih.gov Several of these derivatives demonstrated potent in vitro anticancer activity against a panel of 60 human cancer cell lines. nih.gov Notably, some of these compounds were found to stabilize the TOP1 cleavage complexes, confirming their mechanism of action as TOP1 inhibitors. nih.gov The flat, polycyclic ring structure of these quinoline derivatives is thought to be essential for intercalation at the TOP1-induced cleavage site, thereby stabilizing the ternary complex and preventing DNA re-ligation. nih.gov
Epigenetic modifications play a crucial role in gene regulation and are often dysregulated in cancer. rsc.orgnih.gov G9a, a histone lysine (B10760008) methyltransferase, is responsible for the methylation of histone H3 at lysine 9 (H3K9), a mark generally associated with transcriptional repression. rsc.orgrsc.org The overexpression of G9a has been observed in various cancers and is often linked to a poor prognosis. rsc.orgnih.gov
In the search for novel G9a inhibitors, researchers have identified 2,4-diamino-6,7-dimethoxyquinoline derivatives as a new and potent chemotype. rsc.orgrsc.org These compounds were designed based on the pharmacophoric features of known G9a inhibitors like BIX-01294, which possesses a 6,7-dimethoxyquinazoline (B1622564) core. rsc.orgnih.gov The substitution of the quinazoline (B50416) core with a quinoline scaffold resulted in compounds that retained excellent potency and high selectivity for G9a. rsc.org Molecular docking studies have provided insights into the binding mode of these quinoline derivatives within the active site of G9a, paving the way for the structure-based design of more potent inhibitors. rsc.org
Derivatives of 6,7-dimethoxyquinoline have been extensively evaluated for their cytotoxic effects against a wide range of human cancer cell lines, demonstrating significant antiproliferative activity. nih.govnih.govresearchgate.net
One study reported the synthesis of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole moiety, which were tested against A549 (lung), MCF-7 (breast), and MKN-45 (gastric) cancer cell lines. nih.gov Many of these compounds showed remarkable potency, with some exhibiting IC50 values in the low micromolar range. nih.gov
Another investigation focused on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors and evaluated their activity against the NCI-60 cancer cell line panel. nih.gov One of the most potent compounds displayed a full panel GI50 MG-MID of 1.26 μM, with particular sensitivity observed in colon cancer, leukemia, and melanoma cell lines. nih.gov
Furthermore, 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-one analogs have been synthesized and evaluated for their anticancer activity. nih.gov One of the most promising compounds from this series exhibited highly selective and potent inhibitory activity against the MDA-MB-435 melanoma cell line in the NCI's 60 human tumor cell line panel. nih.gov
The tables below summarize the in vitro anticancer activity of selected 6,7-dimethoxyquinoline analogues from various studies.
| Compound | c-Met IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |
|---|---|---|---|---|
| 12a | 0.145 ± 0.012 | 10.3 ± 1.1 | 12.5 ± 1.3 | 8.9 ± 0.9 |
| 12b | 0.098 ± 0.010 | 7.8 ± 0.8 | 9.1 ± 1.0 | 6.5 ± 0.7 |
| 12n | 0.030 ± 0.008 | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.8 ± 0.2 |
| Cabozantinib (B823) | 0.005 ± 0.001 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Compound | Leukemia | Colon Cancer | Melanoma | Overall (Full Panel) |
|---|---|---|---|---|
| 14e | 1.58 | 1.45 | 1.32 | 1.86 |
| 14f | 1.35 | 1.21 | 1.15 | 1.62 |
| 14m | 0.904 | 0.875 | 0.926 | 1.26 |
Neuropharmacological Investigations
The quinoline scaffold is a key component in the development of neurologically active agents. Analogues of this compound have been investigated for their potential to interact with various targets within the central nervous system, including specific neurotransmitter receptors and key enzymes involved in neuronal signaling.
Apamin-sensitive, small-conductance calcium-activated potassium channels (SKCa or KCa2 channels) are crucial in regulating neuronal excitability and firing patterns. scbt.comnih.gov The bee venom toxin apamin (B550111) is a potent blocker of these channels. nih.govsemanticscholar.org The distinct pharmacology of SK channels makes them attractive therapeutic targets for conditions involving neuronal hyperexcitability. semanticscholar.org
Research has focused on developing non-peptidic molecules that can mimic the action of apamin. nih.gov In this context, a series of polyaminoquinoline compounds were designed and synthesized to act as blockers of the SKCa channel. nih.gov These structures were engineered to replicate the spatial arrangement of key amino acid residues in apamin. nih.gov Pharmacological testing on cultured rat sympathetic neurons revealed that bis-aminoquinoline derivatives are potent blockers of the SKCa channel-mediated after-hyperpolarization (AHP). nih.gov Notably, the study found that these bis-aminoquinoline derivatives were significantly more potent as channel blockers than corresponding guanidine-based compounds. nih.gov This highlights the potential of the aminoquinoline scaffold in modulating apamin-sensitive sites.
Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. While NO is vital for many physiological processes, its overproduction by nNOS is implicated in neurodegenerative diseases. researchgate.netrsc.org Consequently, selective inhibition of nNOS is a significant goal in neuropharmacology.
Analogues based on the 2-aminoquinoline (B145021) scaffold have shown considerable promise as bioavailable nNOS inhibitors. researchgate.netrsc.org Early lead compounds in this class, however, suffered from low potency against human nNOS, poor selectivity over the endothelial isoform (eNOS), and off-target binding to other central nervous system receptors. researchgate.netrsc.org
Subsequent research aimed to improve these properties by modifying the 2-aminoquinoline structure. Two main strategies were employed: truncating the original scaffold and introducing hydrophilic groups to the 7-position. rsc.org These modifications were intended to promote interaction with a human nNOS-specific histidine residue (His342) and disrupt the lipophilic pharmacophore responsible for off-target binding. rsc.org
The research led to the following key findings:
Benzonitrile (B105546) derivatives conferred the best inhibition of both rat and human nNOS. rsc.org
Introducing a hydrophobic substituent next to the cyano group on the benzonitrile ring significantly improved isoform selectivity. rsc.org
Methylation of the aminoquinoline core also considerably enhanced selectivity. rsc.org
These structural modifications successfully improved human nNOS potency and selectivity while importantly preserving cell permeability and reducing undesirable off-target CNS binding. rsc.org
| Structural Modification | Observed Effect on Activity/Selectivity |
|---|---|
| Introduction of benzonitrile groups | Conferred the best rat and human nNOS inhibition. rsc.org |
| Addition of a hydrophobic substituent adjacent to the cyano group | Considerably improved isoform selectivity. rsc.org |
| Methylation of the aminoquinoline core | Considerably improved isoform selectivity. rsc.org |
| Introduction of hydrophilic groups at the 7-position | Aimed to reduce off-target binding and promote interaction with human nNOS-specific His342. rsc.org |
Antimicrobial Research
The quinoline ring is a foundational structure in many antimicrobial agents. researchgate.netbiointerfaceresearch.com Analogues sharing the core structure of this compound have been explored for their activity against a range of pathogenic bacteria and fungi.
Derivatives of quinoline and the related quinazoline scaffold have demonstrated notable antibacterial properties. Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria.
For instance, a series of novel 6,7-dimethoxyquinazoline derivatives were screened for efficacy against several bacterial strains, including Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The results showed that many of the synthesized compounds exhibited equipotent efficacy when compared to standard antibacterial agents, with microbial inhibition concentrations (MIC) in the range of 3.12–12.5 μg/mL. nih.gov Another study on 7-substituted quinoline-3-carboxamide (B1254982) derivatives also reported encouraging antibacterial results against P. aeruginosa and Bacillus subtilis.
| Compound Class | Bacterial Strains Tested | Reported Activity (MIC) |
|---|---|---|
| 6,7-Dimethoxyquinazoline derivatives | Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, Klebsiella pneumoniae | 3.12–12.5 μg/mL nih.gov |
| Quinolinequinones | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis | Significant growth inhibition against Gram-positive strains. |
In addition to antibacterial effects, quinoline-based compounds have been investigated for their potential to combat fungal infections. The same study that evaluated 6,7-dimethoxyquinazoline derivatives for antibacterial activity also tested them against the fungi Candida albicans and Aspergillus clavatus. nih.gov The compounds demonstrated notable antifungal potency, with MIC values comparable to those observed in the antibacterial screens (3.12–12.5 μg/mL). nih.gov
Similarly, research on quinolinequinones showed that certain analogues were as effective as the reference drug Clotrimazole against Candida albicans and also displayed inhibitory activity against Candida tropicalis.
| Compound Class | Fungal Strains Tested | Reported Activity (MIC) |
|---|---|---|
| 6,7-Dimethoxyquinazoline derivatives | Candida albicans, Aspergillus clavatus | 3.12–12.5 μg/mL nih.gov |
| Quinolinequinones | Candida albicans, Candida parapsilosis, Candida tropicalis | Activity comparable to Clotrimazole against C. albicans. |
Anti-Inflammatory Research
Quinoline-based molecules are being actively explored as anti-inflammatory agents, targeting key enzymes and pathways in the inflammatory cascade. researchgate.netnih.gov The anti-inflammatory effects of these derivatives often depend on the specific substituents on the quinoline ring. researchgate.netnih.gov For example, quinolines with a carboxamide moiety have shown antagonism at the TRPV1 receptor, while those with a carboxylic acid group can inhibit cyclooxygenase (COX) enzymes. researchgate.netnih.gov
Structurally similar compounds, specifically 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, have been synthesized and evaluated for their anti-inflammatory potential. researchgate.net In an in vitro assay measuring the inhibition of protein denaturation, these compounds exhibited good anti-inflammatory activity. researchgate.net One derivative, in particular, showed the highest activity in the series with an IC50 value of 1.772 µg/mL, which was comparable to the standard drug diclofenac (B195802) sodium. researchgate.net This suggests that the 6,7-dimethoxy substitution pattern on a quinoline-like core is a promising feature for developing novel anti-inflammatory agents.
| Compound | Activity Metric | Result |
|---|---|---|
| Compound 4 (unspecified aryl amino group) | IC50 value (Protein Denaturation Method) | 1.772 µg/mL researchgate.net |
| Diclofenac Sodium (Reference) | IC50 value (Protein Denaturation Method) | Reported as comparable |
Antiviral Research
The quinoline and its bioisostere, the quinazoline nucleus, have been investigated for a range of pharmacological activities, including their potential as antiviral agents. researchgate.net Research into structurally related heterocyclic systems has identified compounds with activity against various viruses. For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which can be considered analogues, have shown selective efficacy against coronaviruses HCoV-229E and HCoV-OC43. mdpi.com The mechanism of action for some antiviral compounds related to this structural class involves the inhibition of viral replication by targeting viral enzymes or host-cell factors necessary for the virus life cycle. actanaturae.runih.gov For example, the approved anti-influenza drug favipiravir (B1662787) acts on the RNA-dependent RNA polymerase (RdRp) after being converted to its active metabolite, favipiravir-4-ribofuranosyl-5'-triphosphate (T-705-RTP). actanaturae.ru While broad antiviral activity is a known feature of the wider quinoline and quinazoline families, specific studies focusing on this compound analogues for antiviral applications are an area of ongoing investigation. researchgate.netresearchgate.net
Antimalarial Research
The quinoline scaffold is a cornerstone of antimalarial drug discovery, with historical drugs like chloroquine (B1663885) and quinine setting the precedent for its importance. researchgate.nete-century.us Analogues of this compound, particularly 6,7-dimethoxyquinazoline-2,4-diamines, have been systematically explored for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net
In an extensive study, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated to establish structure-activity relationships. researchgate.net This research led to the discovery of 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (designated as SSJ-717), which demonstrated high antimalarial activity and was identified as a promising lead compound. researchgate.net The presumed mechanism for many 4-aminoquinoline (B48711) derivatives involves accumulation in the parasite's acidic digestive vacuole, where they interfere with the detoxification of heme by inhibiting the formation of hemozoin (β-haematin). e-century.usnih.gov Structure-activity relationship studies have shown that modifications to the substituents at the 2- and 4-positions of the 6,7-dimethoxyquinazoline skeleton significantly impact antimalarial potency. researchgate.net
Modulation of Drug Resistance Mechanisms (e.g., P-glycoprotein)
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic drugs from cells. nih.govmdpi.com The modulation of P-gp activity is a significant strategy to overcome MDR. mdpi.com Certain compounds incorporating a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) moiety, a structure related to 6,7-dimethoxyquinoline, have been identified as P-gp inhibitors. One such compound, XR9576 (Tariquidar), is a potent P-gp modulator. nih.gov The mechanism of these modulators can involve competitive or noncompetitive inhibition of the transporter, thereby preventing the efflux of co-administered anticancer drugs and restoring their therapeutic efficacy in resistant tumors. mdpi.comnih.gov Research in this area aims to develop dual-activity compounds that can both exert their own cytotoxic effects and inhibit P-gp to sensitize resistant cancer cells to other therapies. mdpi.com
Alpha-1 Adrenoceptor Antagonism
Derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been extensively studied as highly potent and selective antagonists of the alpha-1 adrenoceptor. nih.gov These receptors are involved in the sympathetic regulation of vascular tone, and their blockade leads to vasodilation, making them a target for antihypertensive agents. elifesciences.org
A series of these compounds displayed exceptionally high in vitro binding affinities for alpha-1 adrenoceptors, with Ki values in the nanomolar and even picomolar range. nih.gov Notably, they exhibited a high degree of selectivity, with affinity for alpha-1 adrenoceptors being at least 10,000 times greater than for alpha-2 adrenoceptors. nih.gov The compound 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline proved to be one of the most potent members of this series, with a Ki of 0.14 nM. nih.gov In functional assays using rabbit pulmonary artery, this compound acted as a potent competitive antagonist of noradrenaline-mediated vasoconstriction, being approximately 20 times more active than the well-known alpha-1 blocker, prazosin (B1663645). nih.gov The antihypertensive activity of these quinoline derivatives was confirmed in spontaneously hypertensive rats, where they produced significant and sustained reductions in blood pressure upon oral administration. nih.gov
| Compound | α1 Binding Affinity (Ki, nM) | α1/α2 Selectivity Ratio | Antihypertensive Activity (SHR rats) |
| Prazosin | 2.6 | >10,000 | Effective |
| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | 0.14 | >10,000 | Favorable overall profile, effective |
| Various 2,4-diamino-6,7-dimethoxyquinoline derivatives | 0.1 - 10 | >10,000 | Effective, at least equivalent to prazosin |
This table presents a summary of findings on the alpha-1 adrenoceptor antagonist activity of 6,7-dimethoxyquinoline analogues. nih.gov
Sphingosine (B13886) Kinases Inhibition
Sphingosine kinases (SKs), which exist in two isoforms (SK1 and SK2), are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid. nih.govfrontiersin.org The SK/S1P pathway is implicated in numerous cellular processes, including proliferation, survival, and inflammation, and its dysregulation is linked to cancer. frontiersin.orgresearchgate.net Consequently, SK inhibitors are being pursued as potential therapeutic agents. nih.gov
While many known SK inhibitors are lipid-like molecules, research has expanded to non-lipid scaffolds. researchgate.net A modeling approach was used to enhance the SK1 inhibition of a quinoline-5,8-dione framework, which is structurally related to 6,7-dimethoxyquinoline. researchgate.net Studies on FTY720 (Fingolimod) and its analogues have revealed that these compounds can act as SK1 inhibitors, with some binding to a putative allosteric site on the enzyme. nih.govnih.govstrath.ac.uk This allosteric modulation can enhance an autoinhibitory effect on SK1 activity. nih.gov The exploration of quinoline-based structures as direct or allosteric inhibitors of sphingosine kinases represents an active area of drug discovery.
VEGFR2 Binding Affinity Studies
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. nih.govcabidigitallibrary.org The inhibition of VEGFR-2 signaling is a validated and promising strategy for cancer treatment, as it can starve tumors of the blood supply needed for their growth and metastasis. researchgate.netnih.gov
A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were designed, synthesized, and evaluated as potent inhibitors of VEGFR-2 kinase. researchgate.net Several of these compounds demonstrated significant inhibitory activity, with IC50 values in the low nanomolar range, indicating high binding affinity. researchgate.net For example, one of the most potent compounds exhibited a VEGFR-2 IC50 value of 0.016 µM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 0.021 µM). researchgate.net These compounds also showed potent antiproliferative effects against human cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer). researchgate.net Molecular docking studies suggest that these analogues bind effectively to the ATP-binding site of the VEGFR-2 kinase domain, explaining their inhibitory action. researchgate.net
| Compound | VEGFR-2 Inhibition (IC50, µM) | Antiproliferative Activity (Hep-G2, IC50, µM) | Antiproliferative Activity (MCF-7, IC50, µM) |
| Sorafenib (Reference) | 0.021 ± 0.004 | - | - |
| Compound 14b | 0.016 ± 0.002 | Low micromolar range | Low micromolar range |
| Methylbenzamide compound 27 | 0.016 ± 0.002 | - | - |
This table highlights the potent VEGFR-2 inhibitory and antiproliferative activities of representative 6,7-dimethoxyquinazoline analogues. researchgate.net
Biological Target Identification and Validation
Research on analogues of this compound has led to the identification and validation of several key biological targets relevant to various disease states.
One of the most clearly validated targets is the alpha-1 adrenergic receptor . The high binding affinity (Ki values in the sub-nanomolar range) and functional antagonism demonstrated by 2,4-diamino-6,7-dimethoxyquinoline derivatives, coupled with their in vivo antihypertensive effects, strongly validate this receptor as a primary target for this class of compounds. nih.gov
Another significant target is the histone lysine methyltransferase G9a . In the search for novel chemotypes for G9a inhibitors, a 2,4-diamino-6,7-dimethoxyquinoline scaffold was identified as a new core structure that retains excellent potency and high selectivity. nih.govrsc.org G9a is involved in epigenetic regulation and is aberrantly regulated in diseases like cancer, making it a valuable therapeutic target. nih.govscispace.com The ability of these quinoline derivatives to inhibit G9a validates it as a molecular target for this chemical series.
For infectious diseases, the malaria parasite Plasmodium falciparum has been validated as a target. The potent in vitro activity of 6,7-dimethoxyquinazoline-2,4-diamines against the parasite confirms their potential as antimalarial agents. researchgate.net
In the field of oncology, VEGFR-2 kinase has been identified as a major target. The demonstration that 6,7-dimethoxyquinazoline analogues can inhibit VEGFR-2 with low nanomolar IC50 values and block the proliferation of cancer cells validates this kinase as a target for antiangiogenic therapy using this scaffold. researchgate.net
Finally, P-glycoprotein (P-gp) has been identified as a target for modulating multidrug resistance. The inhibitory activity of structurally related compounds on P-gp-mediated efflux validates this transporter as a target for overcoming drug resistance in cancer. nih.govmdpi.com
Mechanistic Investigations of 6,7 Dimethoxyquinolin 2 Amine Mediated Biological Effects
Cellular and Molecular Pathways Targeted by 6,7-Dimethoxyquinolin-2-amine Derivatives
Derivatives of the 6,7-dimethoxyquinoline (B1600373) scaffold have been shown to target critical pathways involved in cell growth, proliferation, and gene regulation. Two significant pathways identified are the HGF/c-Met signaling pathway and the epigenetic regulation machinery involving histone methylation.
HGF/c-Met Signaling Pathway : A series of 6,7-dimethoxy-4-anilinoquinolines incorporating a benzimidazole (B57391) moiety have been identified as potent inhibitors of the c-Met receptor tyrosine kinase. nih.gov The hepatocyte growth factor (HGF)/c-Met signaling pathway is vital for cell proliferation, survival, and motility. nih.gov Its deregulation through amplification or mutation is a known driver in tumorigenesis and metastasis. nih.gov By inhibiting c-Met, these quinoline (B57606) derivatives can block the downstream activation of several oncogenic cascades, including the RAS-RAF-MEK-ERK axis and the PI3K-AKT-mTOR pathway, thereby exerting antitumor effects. nih.gov
Epigenetic Regulation : Certain 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as inhibitors of G9a, a histone-lysine N-methyltransferase (HKMT). nih.gov G9a is a key enzyme in epigenetic control, primarily responsible for the mono- and di-methylation of lysine (B10760008) 9 on histone H3 (H3K9me1 and H3K9me2). nih.gov These methylation marks are generally associated with a repressed chromatin state. Overexpression of G9a is observed in various cancers and is linked to poor prognosis. nih.gov By inhibiting G9a, these quinoline compounds can alter gene expression patterns, potentially reactivating tumor suppressor genes and impeding cancer progression. nih.gov
Enzyme Inhibition Mechanisms
The therapeutic effects of this compound derivatives are often directly linked to their ability to inhibit specific enzymes. The primary mechanisms observed are competitive inhibition, where the compound competes with the enzyme's natural substrate for binding to the active site. nih.govomicsonline.org
Histone Methyltransferase Inhibition : The 2,4-diamino-6,7-dimethoxyquinoline derivatives that inhibit G9a function as substrate-competitive inhibitors. nih.gov They are designed to mimic the substrate and bind to the substrate-binding pocket of the enzyme's SET (Su(var), E(z) and Trithorax) domain. This binding prevents the natural histone substrate from accessing the active site, thereby blocking the transfer of methyl groups. nih.gov Molecular modeling suggests that key interactions, such as salt bridges and hydrogen bonds between the quinoline core and specific amino acid residues like Asp1088 and Asp1083 in the G9a pocket, are crucial for this inhibitory activity. nih.gov
Tyrosine Kinase Inhibition : In the case of c-Met inhibition, 6,7-dimethoxy-4-anilinoquinoline derivatives act as ATP-competitive inhibitors. nih.gov They bind to the ATP-binding site within the kinase domain of the c-Met receptor. This occupation of the ATP pocket prevents the binding and hydrolysis of ATP, which is necessary for the autophosphorylation and activation of the receptor. nih.gov This action effectively halts the downstream signaling cascade. Similarly, quinazoline (B50416) derivatives with a 6,7-dimethoxy substitution pattern have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are also tyrosine kinases. researchgate.net These compounds also function by competitively binding to the ATP-binding site of the kinase domains. researchgate.net
| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Findings |
| 2,4-Diamino-6,7-dimethoxyquinolines | G9a (Histone Methyltransferase) | Substrate-Competitive | Binds to the substrate pocket, preventing histone methylation. nih.gov |
| 6,7-Dimethoxy-4-anilinoquinolines | c-Met (Tyrosine Kinase) | ATP-Competitive | Binds to the ATP-binding site, blocking receptor activation. nih.gov |
| 6,7-Dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amines | EGFR/HER2 (Tyrosine Kinases) | ATP-Competitive | Acts as a dual inhibitor, blocking signaling from both receptors. researchgate.net |
Receptor Interaction Dynamics
Beyond intracellular enzymes, derivatives of this compound can also target cell surface receptors, modulating their function through direct binding.
Adrenergic Receptor Antagonism : A series of 2,4-diamino-6,7-dimethoxyquinoline derivatives have demonstrated high affinity and selectivity for α1-adrenoceptors, acting as potent antagonists. nih.gov These compounds compete with endogenous catecholamines like noradrenaline for binding to the receptor. One of the most potent compounds in this series, 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline, exhibited a very high binding affinity (Ki = 0.14 nM) and was significantly more active than the established α1-antagonist prazosin (B1663645). nih.gov The interaction is believed to be stabilized by the protonation of the N-1 position of the quinoline ring at physiological pH, which is a key pharmacophore for α1-adrenoceptor recognition. nih.gov
Receptor Tyrosine Kinase Interaction : As mentioned previously, 6,7-dimethoxy-4-anilinoquinolines interact directly with the c-Met receptor. nih.gov Molecular docking studies have elucidated the dynamics of this interaction, showing that the quinoline scaffold fits into the ATP-binding pocket. Specific hydrogen bonds form between the quinoline ring and key residues in the hinge region of the kinase domain, anchoring the inhibitor and preventing the conformational changes required for receptor activation. nih.gov
DNA Binding and Interference Mechanisms
The quinoline scaffold is a well-known pharmacophore capable of interacting with DNA and related enzymes, a mechanism that can contribute to anticancer activity. researchgate.netarabjchem.org While direct DNA intercalation by this compound itself is not extensively documented, related quinoline derivatives exert their effects through such mechanisms.
DNA Intercalation : Some quinoline-based anticancer agents function by inserting themselves between the base pairs of the DNA double helix. arabjchem.org This intercalation distorts the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.netarabjchem.org
Topoisomerase Inhibition : Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and repair. researchgate.net Many quinoline derivatives function as topoisomerase poisons, stabilizing the transient complex formed between the enzyme and DNA. researchgate.netarabjchem.org This leads to the accumulation of DNA strand breaks, which triggers a DNA damage response and can induce apoptosis in rapidly dividing cancer cells. researchgate.net For instance, studies on brominated quinoline derivatives have demonstrated inhibitory activity against human topoisomerase I. nih.gov This suggests that the broader quinoline class, including potentially 6,7-dimethoxy substituted analogs, may interfere with this critical DNA-modulating enzyme. nih.gov
Oxidative Stress Induction as a Mechanism of Action
The balance between oxidants and antioxidants, known as redox homeostasis, is critical for cell survival. Cancer cells often exhibit a state of increased intrinsic oxidative stress, making them more vulnerable to agents that further elevate reactive oxygen species (ROS). nih.govmdpi.com The induction of oxidative stress is a known mechanism of action for several anticancer drugs. nih.govmdpi.com
While some dihydroquinoline derivatives have been developed as potent antioxidants that protect against oxidative stress, nih.gov other quinoline-based anticancer agents are thought to function, at least in part, by inducing cytotoxic levels of ROS. nih.govsemanticscholar.org The generation of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to cell death. semanticscholar.org This pro-oxidant activity can result from the metabolic processing of the drug or through the inhibition of cellular antioxidant systems. mdpi.com Although specific studies detailing oxidative stress induction by this compound are not prominent, it remains a plausible mechanism of action given the chemical nature of the quinoline scaffold and its established role in redox cycling in other contexts.
PI3K/mTOR Pathway Modulation by Related Quinoline Scaffolds
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Its frequent deregulation in various cancers makes it a prime target for therapeutic intervention. nih.govnih.govmdpi.com Numerous studies have demonstrated that the quinoline scaffold is a privileged structure for the development of PI3K and/or mTOR inhibitors. nih.govnih.govresearchgate.net
Dual PI3K/mTOR Inhibition : The structural similarity between the ATP-binding sites of PI3K and mTOR has enabled the design of dual inhibitors. nih.govcore.ac.uk Quinoline-based compounds have been successfully developed to target both kinases simultaneously. researchgate.net This dual-inhibition strategy can be more effective than targeting a single kinase, as it can overcome feedback mechanisms that often lead to resistance when only mTOR is inhibited. researchgate.net For example, inhibiting mTORC1 can lead to a feedback activation of PI3K, but this is negated by a dual inhibitor. researchgate.net
mTOR Inhibition : A novel quinoline derivative, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent, second-generation mTOR inhibitor that disrupts the entire PI3K-Akt-mTOR signaling cascade. nih.gov It functions as a dual mTORC1 and mTORC2 inhibitor, effectively shutting down mTOR-dependent functions and inducing apoptosis in leukemia cells. nih.gov
Given that the HGF/c-Met pathway, targeted by 6,7-dimethoxy-4-anilinoquinolines, signals directly to the PI3K/Akt/mTOR cascade, the modulation of this pathway is an integral part of the mechanistic action of these specific derivatives as well. nih.gov
Structure Activity Relationship Sar and Design Principles for 6,7 Dimethoxyquinolin 2 Amine Derivatives
General Principles of SAR for Quinoline-Based Pharmacophores
The biological activity of quinoline-based compounds is intrinsically linked to their ability to interact with specific biological targets. The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rigid scaffold that can be functionalized at various positions to optimize these interactions. General SAR principles for quinoline pharmacophores reveal that substitutions at positions 2, 4, 6, 7, and 8 are particularly crucial for modulating activity.
For instance, in the context of antimalarial agents like chloroquine (B1663885), a 7-chloro substituent and a basic aminoalkyl side chain at the 4-position are essential for activity. In anticancer applications, the 4-anilinoquinoline scaffold is a well-established pharmacophore for inhibiting tyrosine kinases, where the aniline (B41778) moiety interacts with the hydrophobic pocket of the kinase domain. The quinoline nitrogen (N-1) often acts as a hydrogen bond acceptor, a key interaction for binding to many biological targets. The planarity of the bicyclic system facilitates intercalation with DNA or stacking interactions within protein binding sites, a mechanism relevant for certain anticancer and antimicrobial activities. The specific electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents can dramatically alter the binding affinity, selectivity, and pharmacokinetic properties of the molecule.
Impact of Substituent Position and Nature on Biological Activity
The presence of methoxy (B1213986) groups at the C-6 and C-7 positions of the quinoline ring is a common feature in many biologically active molecules, particularly in the realm of oncology. These electron-donating groups can significantly influence the electronic distribution of the quinoline system and provide specific hydrogen bonding opportunities, thereby enhancing target affinity and modulating the pharmacological profile.
In the development of topoisomerase I (TOP1) inhibitors, the 6,7-dimethoxy substitution pattern was conserved from known poisons, as these groups are reported to form crucial hydrogen bonds with the Asn722 residue in the binding pocket of the TOP1-DNA complex. Similarly, in the design of inhibitors for the G9a methyltransferase, a key enzyme in epigenetics, the 6,7-dimethoxy arrangement on the quinoline (or the related quinazoline) scaffold is critical for potent inhibitory activity. Derivatives like the 2,4-diamino-6,7-dimethoxyquinoline have shown excellent potency against G9a, highlighting that the dimethoxy functionality plays a vital role in binding, even though they don't appear to form direct interactions with the enzyme in some models.
Table 1: Biological Activity of Representative 6,7-Dimethoxyquinoline (B1600373) Derivatives
The 2-amino group on the quinoline scaffold serves as a critical interaction point and a versatile handle for synthetic modification. Its basicity and hydrogen-bonding capability can be pivotal for target engagement. In the context of 6,7-dimethoxyquinoline, the presence of an amino group at the C-2 position, often in combination with another amino group at C-4, has been shown to be a key feature for potent inhibition of the G9a methyltransferase.
While direct modifications to the 2-amino group of 6,7-dimethoxyquinolin-2-amine are not extensively detailed in the provided literature, SAR studies on the broader class of 2-aminoquinolines provide valuable insights. Modifications typically involve N-alkylation, N-arylation, or acylation to probe the steric and electronic requirements of the binding site. For instance, converting the primary amine to a secondary or tertiary amine, or incorporating it into a larger heterocyclic system, can modulate properties like lipophilicity, basicity, and the ability to form specific hydrogen bonds, thereby fine-tuning the compound's activity and selectivity. The identification of 2,4-diamino-6,7-dimethoxyquinoline as a potent G9a inhibitor suggests that the 2-amino group likely participates in a key interaction within the enzyme's active site, and its modification could lead to altered potency or selectivity.
The 4-position of the quinoline ring is one of the most frequently modified sites for tuning biological activity. For derivatives of 6,7-dimethoxyquinoline, substitutions at C-4 have yielded potent inhibitors of various enzymes, particularly protein kinases. The 4-anilino (4-phenylamino) substituent is a classic pharmacophore that anchors the molecule in the ATP-binding site of many kinases, with the quinoline N-1 atom typically forming a hydrogen bond to the hinge region of the enzyme.
Detailed SAR studies on a series of 4-anilino-6,7-dimethoxyquinolines as c-Met inhibitors revealed several key principles:
Aniline Ring Substitution: The position and electronic nature of substituents on the aniline ring are critical. A para-fluoro substituent (compound 12c ) was 11-fold more potent than a meta-fluoro substituent, while an ortho-fluoro group diminished activity, indicating a specific spatial and electronic requirement in the binding pocket.
Bulky Groups: The introduction of larger moieties, such as a benzimidazole (B57391) group attached to the aniline ring, can lead to highly potent compounds (e.g., 12n , IC50 = 0.030 µM), suggesting the presence of an additional binding pocket that can be exploited for enhanced affinity.
Alkoxy Substituents: Replacing the anilino group with 4-alkoxy substituents has been explored for developing topoisomerase I inhibitors. This modification aims to position an oxygen atom to form a hydrogen bond with key residues like Arg364, mimicking the binding mode of established inhibitors.
Table 2: SAR of 4-Position Substitutions on 6,7-Dimethoxyquinoline Core against c-Met Kinase
For example, preliminary SAR analysis of certain quinoline derivatives suggested that bulky substituents at the 7-position facilitated antiproliferative activity. While this refers to the pyridine ring, it underscores the principle that steric bulk can be beneficial. In other studies, the introduction of groups at the 8-position via C-H activation has been used to synthesize novel fluorescent probes, demonstrating that this position is synthetically accessible for creating derivatives with new properties. In the context of antimalarial 8-aminoquinolines, substitutions on the quinoline nucleus are known to modulate both efficacy and toxicity. While specific studies on peripheral substitutions for the this compound core are limited, the general principle holds that modifying these positions can fine-tune the compound's properties, potentially improving its drug-like characteristics or introducing new target interactions.
Pharmacophore Elucidation for Target-Specific Activities
Pharmacophore modeling is a crucial tool in drug design that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 6,7-dimethoxyquinoline scaffold, distinct pharmacophore models have emerged for different enzyme targets, illustrating the chemical versatility of this core structure.
For G9a Methyltransferase Inhibitors: A pharmacophore model for G9a inhibitors based on the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) (a close analog) identifies the key features required for binding. The model includes the dimethoxy-substituted benzene ring, which occupies a specific pocket, and the diamino-pyrimidine portion, which interacts with the hinge region. The 2-amino group and the quinazoline (B50416) N-1 and N-3 atoms are key hydrogen bonding features. This model guided the identification of the 2,4-diamino-6,7-dimethoxyquinoline as a novel, potent, and selective G9a inhibitor.
For Topoisomerase I (TOP1) Inhibitors: A rational design approach for TOP1 inhibitors utilized the 6,7-dimethoxy-2-arylquinoline scaffold. The pharmacophore was conceived to mimic known intercalating agents. Key features include: (1) a planar polycyclic core (the 2-arylquinoline) for intercalation into the DNA, (2) a hydrogen bond acceptor at C-4 (e.g., an alkoxy group) to interact with Arg364, and (3) the 6,7-dimethoxy groups for hydrogen bonding with Asn722 in the major groove of the DNA-enzyme complex.
For c-Met Kinase Inhibitors: The pharmacophore for 4-anilino-6,7-dimethoxyquinoline-based c-Met inhibitors is well-defined. It consists of: (1) the 6,7-dimethoxyquinoline core acting as a hinge-binding motif, (2) the 4-anilino linker, and (3) a substituted phenyl ring that occupies a hydrophobic pocket. Further extension from the aniline ring to access additional solvent-exposed regions can dramatically increase potency, as seen with derivatives incorporating a benzimidazole moiety.
These examples demonstrate how the this compound framework can be adapted to generate specific pharmacophores. The core scaffold provides the essential geometry and key interaction points (e.g., methoxy groups, quinoline nitrogen), while targeted substitutions at the 2-, 4-, and other positions allow for the precise tailoring of the molecule to fit the unique topology and chemical environment of different biological targets.
Rational Design Strategies for Novel this compound Analogues
The rational design of novel analogues based on the this compound scaffold has been effectively guided by targeting specific biological macromolecules, such as the histone lysine (B10760008) methyltransferase G9a. scispace.comnih.gov A key strategy involved utilizing the 2,4-diamino-6,7-dimethoxyquinoline core as a novel chemotype for substrate competitive inhibitors of G9a. scispace.com This design was predicated on the established pharmacophore of known G9a inhibitors, such as the 6,7-dimethoxyquinazoline (B1622564) analogue BIX-01294. nih.govrsc.org
The quinoline scaffold was investigated as a bioisosteric replacement for the quinazoline core found in potent inhibitors like BIX-01294. nih.gov Molecular docking studies and experimental data revealed several key interactions that were crucial for inhibitory activity, forming the basis of the rational design approach: scispace.comnih.gov
N-1 Protonation and Salt Bridge Formation: A critical feature for potent G9a inhibition is the formation of a salt bridge between the N-1 position of the heterocyclic core and the aspartate residue Asp1088 in the substrate pocket of the enzyme. scispace.comnih.gov pKa measurements confirmed that the quinoline N-1 is more basic than the corresponding quinazoline N-1, suggesting that at physiological pH, the quinoline scaffold is more likely to be protonated, thereby facilitating this strong electrostatic interaction. nih.gov
Hydrogen Bonding at C-4: The presence of an amino group at the C-4 position was identified as another important pharmacophoric element. This group acts as a hydrogen bond donor, interacting with the residue Asp1083 within the G9a binding site. scispace.com
Role of Dimethoxy Substituents: The 6,7-dimethoxy groups on the benzenoid ring were found to be of significant importance for inhibitory activity. scispace.comnih.gov Analogues lacking these methoxy groups showed a marked decrease in activity against G9a. scispace.comnih.gov These substituents are believed to adopt a co-planar conformation that is favorable for binding within the enzyme's active site. scispace.comnih.gov
This structure-based design strategy led to the identification of the 2,4-diamino-6,7-dimethoxyquinoline scaffold as a potent and selective core for G9a inhibitors, demonstrating how an understanding of key pharmacophoric features can guide the development of novel analogues. scispace.comnih.gov
Lead Optimization Based on this compound Scaffold
Lead optimization of the this compound scaffold has been successfully demonstrated in the development of potent and selective α1-adrenoceptor antagonists. nih.gov Starting with a core 2,4-diamino-6,7-dimethoxyquinoline structure, systematic modifications were made, primarily at the 2-position, to explore the structure-activity relationship (SAR) and enhance binding affinity. nih.gov
The optimization process involved introducing various substituted piperazine (B1678402) moieties at the 2-position of the quinoline ring while retaining the 4-amino group, which was identified as a key pharmacophore for α1-adrenoceptor recognition. nih.gov This effort led to a series of compounds with high in vitro binding affinities for α1-adrenoceptors, with Ki values in the nanomolar and sub-nanomolar range. nih.gov
The research culminated in the identification of 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline as a lead compound. nih.gov This derivative proved to be the most potent member of the series, with a Ki value of 0.14 nM. It displayed remarkable selectivity, showing no significant activity at α2-adrenoceptor binding sites at concentrations up to 1000 nM. nih.gov In functional assays, this compound was a highly potent competitive antagonist of the α1-mediated vasoconstrictor action of noradrenaline, being approximately 20 times more active than the established antagonist prazosin (B1663645). nih.gov
The following table summarizes the binding affinities of selected analogues, illustrating the optimization process based on the 2,4-diamino-6,7-dimethoxyquinoline scaffold.
| Compound | R Group (Substitution at 2-position amine) | α1-Adrenoceptor Binding Affinity (Ki, nM) |
|---|---|---|
| Analogue 1 | -N(CH₃)₂ | 1.5 |
| Analogue 2 | Piperidin-1-yl | 0.48 |
| Analogue 3 | 4-Methylpiperazin-1-yl | 0.30 |
| Analogue 4 | 4-(2-Furoyl)piperazin-1-yl | 0.14 |
These findings underscore how systematic structural modifications to the this compound core can effectively optimize the pharmacological profile, leading to the discovery of highly potent and selective agents. nih.gov
Computational Chemistry and Molecular Modeling of 6,7 Dimethoxyquinolin 2 Amine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. frontiersin.orgmdpi.com This method is instrumental in understanding the structural basis of the activity of 6,7-dimethoxyquinolin-2-amine derivatives by simulating their interaction with the active site of a biological target. mdpi.comnih.gov For instance, molecular docking has been employed to investigate how derivatives of the closely related 6,7-dimethoxyquinoline (B1600373) and 6,7-dimethoxyquinazoline (B1622564) scaffolds bind to various enzymes and receptors. nih.govmdpi.com
In one study, derivatives of 2,4-diamino-6,7-dimethoxyquinoline were identified as potent inhibitors of the G9a histone lysine (B10760008) methyltransferase, an important epigenetic target. nih.gov Molecular docking was utilized to rationalize the observed in vitro activity data and to understand the binding patterns of these novel inhibitors. nih.gov Similarly, docking studies on phenanthrene (B1679779) compounds containing a dimethoxy substitution pattern were used to explore their binding to cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com These studies help elucidate the specific interactions that contribute to the biological activity of these compounds.
Binding mode analysis reveals the specific orientation and conformation of a ligand within the binding pocket of its target protein. researchgate.net For derivatives of the 6,7-dimethoxyquinoline scaffold, this analysis is crucial for explaining their inhibitory potency and selectivity.
Studies on 2,4-diamino-6,7-dimethoxyquinoline as a G9a inhibitor have shown that a protonated N-1 position on the quinoline (B57606) ring is critical for strong binding. nih.gov This feature allows for a significant electrostatic interaction with the aspartate residue Asp1088 in the G9a active site. nih.gov This key interaction anchors the molecule in the binding pocket, which is a determining factor for its high potency. nih.gov
In a different context, the binding mode of a 6,7-dihydroxy-2,4-dimethoxyphenanthrene with COX-2 was analyzed. mdpi.com The docking results indicated that the compound fits into the active site, where its hydroxyl group forms a crucial hydrogen bond with the amino acid residue Tyr385. mdpi.com This specific hydrogen bond, complemented by several hydrophobic interactions, stabilizes the ligand-protein complex. mdpi.com
Protein-ligand interaction profiling involves the comprehensive identification and characterization of the non-covalent forces that stabilize the binding of a ligand to its target. nih.govdtu.dk These interactions can include hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking interactions. nih.govbio.tools Tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to automatically detect and visualize these contacts from 3D structural data. nih.govnih.gov
For the 6,7-dimethoxyquinoline scaffold and its analogs, interaction profiling provides a detailed map of the key residues and forces governing their biological activity. For example, the interaction profile of 2,4-diamino-6,7-dimethoxyquinoline with G9a is dominated by the strong electrostatic interaction with Asp1088. nih.gov In the case of the dimethoxyphenanthrene derivative binding to COX-2, the profile is characterized by a specific hydrogen bond with Tyr385 and hydrophobic contacts with Val349, Ala527, and Leu534. mdpi.com
Below is a table summarizing the key interactions for analogs of the 6,7-dimethoxyquinoline scaffold with their respective protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| 2,4-Diamino-6,7-dimethoxyquinoline | G9a Histone Methyltransferase | Asp1088 | Electrostatic | nih.gov |
| 6,7-Dihydroxy-2,4-dimethoxyphenanthrene | Cyclooxygenase-2 (COX-2) | Tyr385 | Hydrogen Bond | mdpi.com |
| 6,7-Dihydroxy-2,4-dimethoxyphenanthrene | Cyclooxygenase-2 (COX-2) | Val349, Ala527, Leu534 | Hydrophobic | mdpi.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of computer-aided drug design that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.netmdpi.com A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov These models serve as powerful 3D queries for virtual screening of large compound databases to identify novel molecules that possess the desired features and are likely to be active. researchgate.net
Ligand-based pharmacophore modeling is employed when the 3D structure of the target protein is unknown, but a set of active ligands is available. mdpi.comnih.gov The approach involves aligning a set of structurally diverse molecules with known biological activities to identify common chemical features that are essential for their function. nih.gov
For a compound class like this compound, a ligand-based model could be generated from a training set of known active derivatives. figshare.com For example, a study on Toll-like receptor 7 (TLR7) agonists used a set of 20 active compounds to generate a pharmacophore hypothesis. figshare.com The best-resulting model consisted of four key features: one hydrogen bond donor, one ring aromatic feature, and two hydrophobic characters. figshare.com This validated model was then successfully used as a 3D query to screen a natural product database for new potential modulators. figshare.com Such an approach could be applied to this compound derivatives to discover new compounds with desired activities.
When the three-dimensional structure of the target protein is available, a receptor-based pharmacophore model can be developed. mdpi.comresearchgate.net This method directly utilizes the structural information of the protein's binding site to define the key interaction points that a ligand must complement. nih.gov The features of the model (e.g., hydrogen bond acceptors, donors, hydrophobic areas) are derived from the types of interactions observed between the receptor and a known bound ligand or from the properties of the binding pocket itself. mdpi.comnih.gov
For a target of this compound, a receptor-based model would be constructed by analyzing its binding pocket. For instance, in the development of a pharmacophore for the COVID-19 main protease (Mpro), the model was built based on the key interactions within the active site, resulting in a hypothesis comprising a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic features. nih.gov This model was then validated and used for virtual screening experiments to identify potential inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. mdpi.comfrontiersin.org By identifying key molecular descriptors—physicochemical properties derived from the molecular structure—QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for optimal biological function. nih.govresearchgate.net
QSAR studies have been successfully applied to derivatives of the 6,7-dimethoxyquinazoline scaffold, which is structurally similar to 6,7-dimethoxyquinoline. In a study of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives as alpha1-adrenoceptor antagonists, theoretical QSAR models were developed. nih.gov These models revealed that the binding affinity to the receptor is governed by an electrostatic interaction involving a protonated amine function, complemented by short-range polar, dispersive, and steric interactions. nih.gov
Another QSAR study on a series of 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents identified three key descriptors that govern the activity: ELUMO (energy of the lowest unoccupied molecular orbital), MW (molecular weight), and POLZ (polarizability in the z-direction). researchgate.net The resulting model demonstrated strong predictive power and was used to propose new molecules with potentially enhanced anticancer activity. researchgate.net
The table below summarizes key descriptors identified in QSAR studies of related quinoline and quinazoline (B50416) compounds.
| Compound Series | Target/Activity | Key QSAR Descriptors | Implication of Descriptors | Reference |
| 2,4-Diamino-6,7-dimethoxyquinazoline derivatives | Alpha1-adrenoceptor binding affinity | Electrostatic interaction, size, and shape | Highlights the importance of a protonated amine and specific molecular dimensions for receptor binding. | nih.gov |
| 5,6,7-Trimethoxy-N-aryl-2-styrylquinolin-4-amines | Anticancer activity (IC50) | ELUMO, MW, POLZ | Indicates that electron-accepting ability, molecular size, and polarizability are critical for cytotoxicity. | researchgate.net |
Development of Theoretical QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are crucial tools in computational chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For scaffolds related to 6,7-dimethoxyquinoline, 3D-QSAR models have been effectively developed to guide the synthesis of new derivatives with enhanced potency.
A notable example involves the exploration of 6,7-dimethoxyquinazoline derivatives as dual-acting α1- and AT1-receptor antagonists. rsc.orgrsc.org In this research, pharmacophore models were initially developed, followed by the derivation of 3D-QSAR models for the antagonism of both receptors. rsc.orgrsc.org These models were constructed based on the biological data of a series of synthesized compounds. The robustness and predictive power of the developed models were validated using various statistical parameters. For instance, two of the newly synthesized compounds demonstrated high potency with pA2 values for α1 of 9.45 and 8.77, and for AT1 of 8.36 and 8.60, respectively. rsc.org The models were further validated externally using known drugs like terazosin (B121538) and prazosin (B1663645), confirming their reliability. rsc.orgrsc.org
Similarly, 3D-QSAR studies on a series of 40 tetrahydroquinoline-derivative inhibitors targeting the enzyme LSD1 (lysine-specific demethylase 1) have been conducted. nih.gov The established Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models showed good statistical and predictive properties, with q² values of 0.778 and 0.764, and R²pred values of 0.709 and 0.713, respectively. nih.gov These models are built by correlating the 3D steric and electrostatic fields of the molecules with their biological activity, providing a quantitative framework to predict the potency of new, unsynthesized compounds. nih.gov
Correlation of Molecular Descriptors with Biological Activity
Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR and other computational models, these descriptors are correlated with the biological activities of compounds to understand which molecular properties are essential for their function.
Studies on 5,8-quinolinequinone derivatives have utilized Density Functional Theory (DFT) to calculate a range of electronic, hydrophobic, and global reactivity parameters. dergipark.org.tr These descriptors include:
Molecular polarizability
Dipole moment
Frontier molecular orbital energies (HOMO and LUMO)
Molecular volume
Ionization potential and electron affinity
Electronegativity, molecular hardness, and softness
Octanol-water partition coefficient (logP)
These calculated descriptors were then correlated with the anti-proliferative and anti-inflammatory activities of the compounds. dergipark.org.tr For example, the dipole moment, which relates to the electronic structure, is considered an important parameter for drug-receptor interactions. dergipark.org.tr
In the context of 6,7-dimethoxy-4-anilinoquinoline derivatives designed as c-Met kinase inhibitors, structure-activity relationships (SARs) were established based on their inhibitory activities. nih.gov The data revealed that various functional groups on the phenyl ring attached to a benzimidazole (B57391) fragment played a significant role in modulating the c-Met inhibitory potency. nih.gov Such analyses, while qualitative, are based on the underlying principle of correlating structural features (a form of descriptor) with biological outcomes.
In Silico ADMET and Drug-Likeness Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness, is a critical step in early-stage drug discovery to minimize failure rates in later stages. Computational tools are frequently used to evaluate these properties for novel compounds.
For a series of newly designed 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives, initial in silico evaluations highlighted favorable ADMET and drug-likeness properties. mdpi.com Similarly, extensive ADMET predictions have been performed for various 4-Chloro-6,7-dimethoxyquinazoline (CDQ) and 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) (DCDQ) derivatives, which were investigated as potential agents for Alzheimer's disease. researchgate.net
These predictions often involve assessing compliance with established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov Key parameters evaluated typically include molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors. nih.gov
The table below summarizes typical ADMET and drug-likeness parameters predicted for derivatives of the 6,7-dimethoxyquinazoline scaffold, based on findings from multiple studies. mdpi.comnih.gov
| Property | Predicted Outcome for 6,7-Dimethoxy-quinazoline/quinoline Derivatives | Significance |
| Lipinski's Rule of Five | Generally compliant; zero to one violation reported for most analogs. nih.gov | Predicts drug-likeness and potential for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High nih.gov | Indicates good absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeant | Variable (Yes/No depending on specific substitutions) | Determines if a compound can cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Mostly predicted as 'No' | P-gp is an efflux pump; non-substrates are less likely to be removed from cells. |
| CYP450 Enzyme Inhibition | Generally predicted as non-inhibitors of major isoforms (e.g., CYP2D6, CYP3A4) | Predicts the likelihood of drug-drug interactions. |
| Skin Permeability (Log Kp) | Values typically within acceptable ranges for transdermal delivery. nih.gov | Measures the rate of absorption through the skin. |
This table is a composite representation based on data for various derivatives and does not represent a single compound.
Conformational Analysis and Energy Minimization
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. This is vital for understanding how a molecule might bind to a biological target.
The conformational properties of the 6,7-dimethoxyquinoline scaffold have been studied through X-ray crystallography of derivatives like 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. researchgate.net Such studies provide precise information on bond angles and the spatial orientation of different parts of the molecule. In this specific crystal structure, the benzene (B151609) ring was found to be inclined to the quinoline ring system by 76.10°. researchgate.net The analysis also revealed how molecules are linked in the crystal by C—H⋯O hydrogen bonds, forming specific packing arrangements. researchgate.net
Molecular dynamics (MD) simulations are another powerful tool used for conformational analysis and to assess the stability of a molecule, particularly when bound to a protein. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives designed as sigma-2 receptor ligands, MD simulations were performed for 100 nanoseconds to study the stability of the ligand-receptor complexes. nih.gov Similarly, MD simulations were used to validate the stability of the protein-ligand interaction for quinazoline derivatives targeting the 4EY7 protein, a key target in Alzheimer's disease research. researchgate.net These simulations provide insights into the dynamic behavior of the molecule and its key interactions with the target over time. Energy minimization is a fundamental step in these computational procedures, used to find the most stable (lowest energy) conformation of the molecule before further analysis like docking or MD simulations. nih.gov
Advanced Analytical Characterization Techniques in Research on 6,7 Dimethoxyquinolin 2 Amine
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental to the characterization of 6,7-dimethoxyquinolin-2-amine, offering detailed insights into its chemical structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an indispensable tool for confirming the molecular structure of quinoline (B57606) derivatives. For a related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), the ¹H-NMR spectrum (recorded in DMSO-d₆) shows distinct signals that correspond to the protons in different chemical environments. nih.gov The aromatic protons on the quinoline core appear as doublets and singlets in the downfield region (δ 7.3-8.6 ppm), while the methoxy (B1213986) groups (-OCH₃) exhibit sharp singlets in the upfield region (around δ 4.0 ppm). nih.gov The amine protons (-NH₂) of this compound would be expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. hw.ac.ukpdx.edu
Table 1: Representative ¹H-NMR Data for a 6,7-Dimethoxyquinoline (B1600373) Derivative
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| H-2 | 8.57 | d | 5.1 |
| H-3 | 7.40 | d | 4.8 |
| H-5 | 7.37 | s | - |
| H-8 | 7.32 | s | - |
| 6-OCH₃ | 4.04 | s | - |
| 7-OCH₃ | 4.03 | s | - |
Data for 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆. nih.gov
Mass Spectrometry (ESI-MS, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like quinoline derivatives, often showing the protonated molecular ion [M+H]⁺. nih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the ion, which allows for the unambiguous determination of the molecular formula. researchgate.net For this compound (C₁₁H₁₂N₂O₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass with the calculated exact mass.
Table 2: Calculated Mass Data for this compound
| Formula | Molecular Weight ( g/mol ) | Calculated Exact Mass [M+H]⁺ (m/z) |
|---|
UV-Vis Spectroscopy in Mechanistic Studies (e.g., pKa measurements)
UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule and can be employed to determine physicochemical properties like the acid dissociation constant (pKa). The pKa value is critical in understanding the ionization state of a molecule at a given pH. researchgate.net The methodology involves recording UV-Vis absorption spectra of the compound in a series of buffer solutions with varying pH. nih.gov Changes in the absorption spectrum correspond to the protonation or deprotonation of ionizable groups in the molecule. nih.gov
In a study on a closely related 2,4-diamino-6,7-dimethoxyquinoline derivative (compound 41), UV-Vis spectroscopy was used to measure its experimental pKa values over a pH range of 2–12. nih.govrsc.org The compound was found to be tribasic, and the pKa for the protonation of the quinoline ring nitrogen (N-1) was determined to be 9.50 ± 0.01. nih.govrsc.org This demonstrates the utility of the technique in characterizing the acid-base properties of this class of compounds.
Table 3: Experimental pKa Values for a 6,7-Dimethoxyquinoline Derivative
| Compound | pKa₁ | pKa₂ | pKa₃ (Assigned to Quinoline N-1) |
|---|---|---|---|
| Quinoline Derivative 41 | 7.14 ± 0.01 | 8.05 ± 0.02 | 9.50 ± 0.01 |
Data for a 2,4-diamino-6,7-dimethoxyquinoline G9a inhibitor. nih.govrsc.org
Chromatographic Purity Assessment and Isolation
Chromatographic methods are essential for the isolation and purity assessment of synthesized compounds. For derivatives of 6,7-dimethoxyquinoline, column chromatography is a standard purification technique. For instance, 4-chloro-6,7-dimethoxyquinoline was purified using column chromatography with a petroleum ether and ethyl acetate (B1210297) solvent system. nih.gov
High-Performance Liquid Chromatography (HPLC) is the benchmark for assessing the final purity of a compound. A reversed-phase C-18 analytical column is commonly used, where the compound is eluted with a mobile phase, and its purity is determined by the peak area in the resulting chromatogram. nih.gov Purity levels of 99% or higher are often achievable and verifiable with this method. nih.gov
X-ray Crystallography of 6,7-Dimethoxyquinoline Derivatives
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. While the crystal structure for this compound itself is not detailed, structures of several closely related derivatives have been reported, offering significant insight into the geometry of the 6,7-dimethoxyquinoline scaffold.
Studies on derivatives such as 4-chloro-6,7-dimethoxyquinoline and 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one have been conducted. nih.govresearchgate.net These analyses reveal that the quinoline ring system is nearly planar. nih.govresearchgate.net The crystal system, space group, and unit cell dimensions are determined, providing a complete picture of the solid-state arrangement. nih.govresearchgate.net
Table 4: Crystallographic Data for 6,7-Dimethoxyquinoline Derivatives
| Parameter | 4-Chloro-6,7-dimethoxyquinoline nih.govresearchgate.net | 6,7-Dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one researchgate.net |
|---|---|---|
| Formula | C₁₁H₁₀ClNO₂ | C₁₇H₁₄N₂O₅ |
| Molar Mass | 223.65 g/mol | 326.30 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 12.5530 (17) | 8.3736 (4) |
| b (Å) | 4.6499 (7) | 11.7694 (5) |
| c (Å) | 18.274 (3) | 15.5623 (8) |
| β (º) | 105.786 (2) | 93.251 (1) |
| Volume (ų) | 1026.4 (3) | 1531.23 (13) |
| Z | 4 | 4 |
Future Research Directions and Therapeutic Potential of 6,7 Dimethoxyquinolin 2 Amine Scaffold
Development of Novel Analogues with Enhanced Selectivity and Potency
A primary focus of future research will be the rational design and synthesis of novel analogues of the 6,7-dimethoxyquinoline (B1600373) core to improve target selectivity and biological potency. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the scaffold to achieve these goals.
Research has already demonstrated that substitutions at various positions on the quinoline (B57606) ring can dramatically influence activity. For instance, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were developed as inhibitors of Topoisomerase I (TOP1), an important anticancer target. nih.gov In this series, modifications at the C2 and C4 positions were explored. It was found that compounds with a p-substituted phenyl group at C2 and a propyl linker at C4 exhibited potent anticancer activity at sub-micromolar levels across diverse cancer cell lines. nih.gov The morpholino analogs, in particular, were identified as promising lead compounds for further optimization. nih.gov
| Compound | Full Panel GI50 MG-MID (µM) | Most Sensitive Cancer Types |
| 14m | 1.26 | Colon, Leukemia, Melanoma |
Table 1: Potency of a lead 4-alkoxy-2-aryl-6,7-dimethoxyquinoline analogue against the NCI-60 cancer cell line panel. nih.gov
In another study, novel 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole (B57391) fragment were synthesized and identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often deregulated in cancer. nih.gov The introduction of various functional groups to the phenyl ring attached to the benzimidazole moiety was critical in optimizing c-Met inhibitory potency. Compound 12n from this series displayed the most potent inhibitory activity against c-Met, demonstrating the power of targeted chemical modification. nih.gov
| Compound | Target | IC50 (µM) |
| 12n | c-Met | 0.030 ± 0.008 |
Table 2: In vitro inhibitory activity of the most potent 6,7-dimethoxy-4-anilinoquinoline analogue against c-Met kinase. nih.gov
Future efforts will likely involve creating extensive libraries of such analogues, employing diverse synthetic strategies to explore a wider chemical space. The goal is to identify compounds with superior potency and, crucially, high selectivity for their intended target over other related proteins, which is key to minimizing potential side effects.
Exploration of New Biological Targets and Pathways
The versatility of the 6,7-dimethoxyquinoline scaffold allows it to be adapted to interact with a wide range of biological targets, extending its therapeutic potential beyond its initial applications. While it has been successfully developed into inhibitors for targets like c-Met, Topoisomerase I, and VEGFR-2, ongoing research is focused on exploring entirely new targets and biological pathways. nih.govnih.govnih.gov
For example, derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been identified as potent antagonists of alpha 1-adrenoceptors, suggesting applications as antihypertensive agents. nih.gov This highlights the scaffold's potential to address cardiovascular diseases. Furthermore, certain derivatives have been investigated as inhibitors of G9a, a histone lysine (B10760008) methyltransferase involved in epigenetic regulation, opening a path toward epigenetic therapies for cancer. researchgate.net
The exploration of new pathways is another promising frontier. Research into related heterocyclic scaffolds has shown potential for inhibiting key metabolic pathways essential for cancer cell survival. For instance, certain multitargeted antifolates have been designed to inhibit enzymes in both cytosolic and mitochondrial one-carbon metabolism, such as GARFTase, AICARFTase, and SHMT2. nih.gov Adapting the 6,7-dimethoxyquinoline scaffold to target similar metabolic vulnerabilities could yield novel anticancer agents. Additionally, related dihydroisoquinoline structures have been shown to modulate muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, indicating a potential role in neurological or physiological processes. nih.gov This breadth of activity underscores the scaffold's value as a platform for discovering drugs with novel mechanisms of action.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is accelerating the drug discovery process for quinoline-based compounds. Advanced computational tools are becoming indispensable for predicting how novel analogues will interact with their biological targets, thereby guiding synthetic efforts toward the most promising candidates.
Molecular docking is a widely used technique to predict the binding orientation of small molecules within the active site of a protein. Studies on 6,7-dimethoxy-4-anilinoquinoline derivatives used docking to visualize the binding mode of the most potent compound in the ATP-binding site of c-Met kinase, corroborating the experimental results. nih.gov Similarly, docking was used to analyze the interaction of related quinazoline (B50416) derivatives with VEGFR-2. nih.gov
Beyond simple docking, more sophisticated computational approaches are being integrated. In silico screening of compound libraries against various targets can help identify new potential uses for the scaffold. nih.gov For instance, Prediction of Activity Spectra for Substances (PASS) analysis has been used to predict the biological activities of related isoquinoline (B145761) compounds, which were then confirmed through ex vivo experiments. nih.gov Quantum chemistry calculations based on density functional theory (DFT) can provide deeper insights into the electronic properties of molecules, helping to understand their reactivity and interaction energies. researchgate.netresearchgate.net These computational predictions, when paired with experimental data from in vitro enzyme assays and cell-based proliferation assays, create a powerful iterative cycle of design, synthesis, and testing that can more efficiently lead to optimized drug candidates. nih.gov
Strategic Development as Chemical Probes for Biological Systems
A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or pathway in a biological system. chemicalprobes.org Given the demonstrated potency and selectivity of certain 6,7-dimethoxyquinoline derivatives, this scaffold is an excellent candidate for development into chemical probes.
The creation of a high-quality chemical probe requires a molecule with high affinity for its intended target and minimal off-target effects. The development of quinoline derivatives with nanomolar potency and high selectivity, such as the alpha 1-adrenoceptor antagonist 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline , provides a strong starting point. nih.gov
Future work in this area would involve strategically modifying these potent and selective compounds by attaching reporter tags, such as fluorescent dyes or biotin. These tagged molecules, or chemical probes, can then be used in a variety of cell-based experiments to:
Confirm target engagement: Demonstrate that the compound directly binds to its intended target in a cellular environment. researchgate.net
Visualize protein localization: Track the location and movement of the target protein within the cell.
Interrogate biological pathways: Elucidate the downstream consequences of inhibiting or activating a specific target.
By developing chemical probes from the 6,7-dimethoxyquinoline scaffold, researchers can gain a deeper understanding of the roles that targets like c-Met, TOP1, and G9a play in health and disease, which can, in turn, inform future therapeutic strategies.
Potential for Multitargeted Therapeutic Agents
Designing single molecules that can simultaneously inhibit multiple disease-relevant targets is an emerging therapeutic strategy, particularly in complex diseases like cancer where resistance to single-target agents is common. The structural versatility of the 6,7-dimethoxyquinoline scaffold makes it an attractive framework for creating such multitargeted agents.
A prime example of this approach has been demonstrated with the related 6,7-dimethoxyquinazoline (B1622564) scaffold. Researchers have synthesized novel derivatives that act as potent dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth factor Receptor 2 (HER2). researchgate.net These two receptor tyrosine kinases are critical drivers in several cancers, including breast cancer. Compounds 12 and 14 from this study showed significant cytotoxicity against HER2-positive breast cancer cells, including those that had acquired resistance to the standard therapy, trastuzumab. researchgate.net
| Compound | Cell Line | IC50 (µg/mL) |
| 12 | SKBR3 | 6.75 ± 0.36 |
| TZB_SKBR3 (Resistant) | 7.61 ± 0.44 | |
| 14 | SKBR3 | 8.92 ± 0.61 |
| TZB_SKBR3 (Resistant) | 9.53 ± 0.49 |
Table 3: Cytotoxicity of dual EGFR/HER2 inhibitors against HER2-positive and trastuzumab-resistant (TZB_SKBR3) breast cancer cell lines. researchgate.net
This dual-inhibition strategy offers a potential way to overcome drug resistance and improve therapeutic outcomes. The success with the quinazoline core suggests that the 6,7-dimethoxyquinoline scaffold could be similarly engineered. Given that different modifications to the quinoline core can confer activity against diverse targets like kinases, topoisomerases, and GPCRs, there is significant potential to design novel molecules that modulate two or more of these targets simultaneously for a synergistic therapeutic effect. nih.govnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-Dimethoxyquinolin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with appropriate ketones or aldehydes under acidic or catalytic conditions. For example, nitration followed by reductive amination (e.g., using Fe powder in acetic acid) is a common step for introducing the amine group . Key parameters include temperature control (e.g., 80–140°C for cyclization) and solvent selection (e.g., toluene or acetonitrile for improved solubility). Monitoring intermediates via TLC or HPLC ensures purity. Challenges include avoiding over-nitration and managing byproducts from methoxy group stability .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm methoxy (-OCH₃) and amine (-NH₂) groups. Methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .
- Mass spectrometry (HRMS) to verify molecular weight (expected m/z: ~204.23 for C₁₁H₁₂N₂O₂).
- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., H315/H319 for skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C to prevent degradation. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste services .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, amine proton signals may shift in DMSO-d₆ due to hydrogen bonding. Cross-validate with X-ray crystallography or computational modeling (DFT) to confirm proton environments. Document solvent, temperature, and concentration parameters rigorously .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering its bioactivity?
- Methodological Answer : Test co-solvents like DMSO (≤1% v/v) or cyclodextrins for aqueous solubility. For pH-sensitive assays, buffer systems (PBS, pH 7.4) or salt forms (e.g., hydrochloride) may enhance stability. Validate bioactivity post-solubilization via dose-response curves in control experiments .
Q. How do steric and electronic effects of the methoxy groups influence this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups activate the quinoline ring for electrophilic substitution but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) to reduce steric bulk. Computational docking studies (e.g., DFT) can predict reactive sites .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, noting assay conditions (cell lines, incubation times). Replicate experiments with standardized protocols (e.g., MTT assays at 48h). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .
Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Use SwissADME or ADMETLab to estimate logP (≈2.1), bioavailability (≥30%), and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability. Cross-reference with experimental Caco-2 cell assays for absorption .
Ethical and Open Science Considerations
Q. How can researchers balance open-data mandates with proprietary constraints in collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
